![molecular formula C9H3Cl7O3 B6310775 3,4-Bis(trichloromethoxy)benzoyl chloride, 95% CAS No. 2088945-17-7](/img/structure/B6310775.png)
3,4-Bis(trichloromethoxy)benzoyl chloride, 95%
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Overview
Description
3,4-Bis(trichloromethoxy)benzoyl chloride (3,4-BTBC) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile, and flammable liquid with a pungent odor, and has a molecular weight of 298.87 g/mol. 3,4-BTBC is used as a reagent in various synthetic reactions, and is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, as a catalyst in organic reactions, and as an intermediate in the production of a variety of organic compounds.
Mechanism of Action
3,4-Bis(trichloromethoxy)benzoyl chloride, 95% is a reagent used in the synthesis of various organic compounds. It is believed to act as a catalyst in the formation of organic compounds by facilitating the formation of covalent bonds between atoms. The reaction is believed to occur through a series of electron transfer processes, in which the electrons are transferred from the trichloromethylbenzoyl chloride to the potassium hydroxide, resulting in the formation of 3,4-Bis(trichloromethoxy)benzoyl chloride, 95%.
Biochemical and Physiological Effects
3,4-Bis(trichloromethoxy)benzoyl chloride, 95% is a volatile, flammable liquid with a pungent odor. It is believed to be toxic if inhaled or ingested in large amounts, and can cause irritation to the skin and eyes. In addition, it is believed to be carcinogenic and may have other adverse health effects.
Advantages and Limitations for Lab Experiments
3,4-Bis(trichloromethoxy)benzoyl chloride, 95% has several advantages in laboratory experiments. It is a highly volatile and flammable liquid, which makes it ideal for use in a variety of organic synthesis reactions. In addition, it can be used as a catalyst in organic reactions, and as an intermediate in the production of a variety of organic compounds. However, it is also highly toxic and can cause irritation to the skin and eyes. Therefore, it should be handled with care and used in well-ventilated areas.
Future Directions
The future applications of 3,4-Bis(trichloromethoxy)benzoyl chloride, 95% are numerous. It can be used in the synthesis of pharmaceuticals, dyes, and polymers. It can also be used as a catalyst in organic reactions, and as an intermediate in the production of a variety of organic compounds. In addition, it can be used in the synthesis of polymers and as an intermediate in the production of a variety of other organic compounds. Furthermore, it can be used in the production of nanomaterials, and as a reagent in the synthesis of various other organic compounds. Finally, it can be used in the production of new materials for medical and industrial applications.
Synthesis Methods
3,4-Bis(trichloromethoxy)benzoyl chloride, 95% is synthesized through a reaction between trichloromethylbenzoyl chloride and potassium hydroxide in an aqueous medium. The reaction is carried out at a temperature of 70°C and a pressure of 3-4 bar. The resulting product is a colorless, volatile liquid with a pungent odor. The reaction is shown as follows:
Trichloromethylbenzoyl chloride + KOH → 3,4-Bis(trichloromethoxy)benzoyl chloride
Scientific Research Applications
3,4-Bis(trichloromethoxy)benzoyl chloride, 95% is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a catalyst in organic reactions, and as an intermediate in the production of a variety of organic compounds. In addition, it is used in the synthesis of polymers, and in the production of a variety of other organic compounds.
properties
IUPAC Name |
3,4-bis(trichloromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQDJQQUHSOPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trichloromethoxy)benzoyl chloride |
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